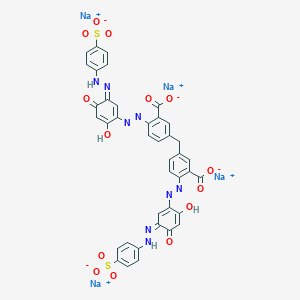
Eprovafen
Vue d'ensemble
Méthodes De Préparation
La synthèse d'Eprovafen implique plusieurs étapes, commençant généralement par la sélection de matières premières et de réactifs appropriés. Les voies de synthèse comprennent souvent:
Réaction initiale: Le processus commence par la réaction de composés organiques spécifiques dans des conditions contrôlées.
Formation d'intermédiaires: La réaction initiale conduit à la formation d'intermédiaires, qui sont ensuite traités plus avant.
Produit final: Les intermédiaires subissent des réactions supplémentaires, telles que l'oxydation ou la réduction, pour produire le produit final, this compound.
Les méthodes de production industrielle d'this compound peuvent impliquer des réacteurs chimiques à grande échelle où les conditions réactionnelles, telles que la température, la pression et le pH, sont méticuleusement contrôlées pour assurer un rendement et une pureté élevés du composé .
Analyse Des Réactions Chimiques
Eprovafen subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: L'inverse de l'oxydation, la réduction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium.
Substitution: Dans cette réaction, un groupe fonctionnel de la molécule est remplacé par un autre. Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire différents dérivés oxygénés d'this compound, tandis que la réduction pourrait produire diverses formes réduites du composé .
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique, notamment:
Chimie: Il est utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie: Le rôle d'this compound en tant qu'inhibiteur de la lipooxygénase le rend précieux dans l'étude de l'inhibition enzymatique et des voies métaboliques.
Médecine: La recherche sur les effets thérapeutiques potentiels d'this compound est en cours, en particulier dans le traitement des maladies inflammatoires.
Industrie: Le composé est utilisé dans le développement de nouveaux matériaux et comme additif dans divers procédés industriels .
Mécanisme d'action
This compound exerce ses effets principalement en inhibant l'activité des enzymes lipooxygénases. Ces enzymes sont impliquées dans le métabolisme des acides gras, conduisant à la production de médiateurs inflammatoires. En inhibant la lipooxygénase, this compound réduit la formation de ces médiateurs, exerçant ainsi des effets anti-inflammatoires. Les cibles moléculaires d'this compound incluent les sites actifs des enzymes lipooxygénases, où il se lie et empêche l'enzyme de catalyser sa réaction .
Applications De Recherche Scientifique
Eprovafen has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound’s role as a lipooxygenase inhibitor makes it valuable in studying enzyme inhibition and metabolic pathways.
Medicine: Research into this compound’s potential therapeutic effects is ongoing, particularly in the treatment of inflammatory diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes .
Mécanisme D'action
Eprovafen exerts its effects primarily by inhibiting the activity of lipooxygenase enzymes. These enzymes are involved in the metabolism of fatty acids, leading to the production of inflammatory mediators. By inhibiting lipooxygenase, this compound reduces the formation of these mediators, thereby exerting anti-inflammatory effects. The molecular targets of this compound include the active sites of lipooxygenase enzymes, where it binds and prevents the enzyme from catalyzing its reaction .
Comparaison Avec Des Composés Similaires
Eprovafen peut être comparé à d'autres inhibiteurs de la lipooxygénase, tels que:
Ziléuton: Un autre inhibiteur de la lipooxygénase utilisé dans le traitement de l'asthme.
Acide nordihydroguaiaretique: Un composé naturel ayant une activité inhibitrice de la lipooxygénase.
Baicaline: Un flavonoïde aux propriétés anti-inflammatoires en raison de son inhibition de la lipooxygénase.
Ce qui distingue this compound est sa structure chimique unique, qui peut offrir des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport à d'autres inhibiteurs .
Propriétés
IUPAC Name |
5-[5-(3-phenylpropyl)thiophen-2-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2S/c19-18(20)12-5-4-10-16-13-14-17(21-16)11-6-9-15-7-2-1-3-8-15/h1-3,7-8,13-14H,4-6,9-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDLRGRLIWYPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=C(S2)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143862 | |
| Record name | Eprovafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101335-99-3 | |
| Record name | Eprovafen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101335993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprovafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPROVAFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C9310B127 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


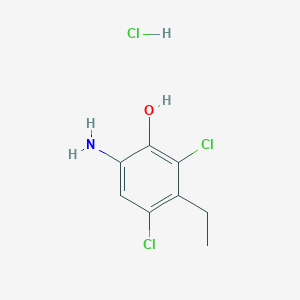
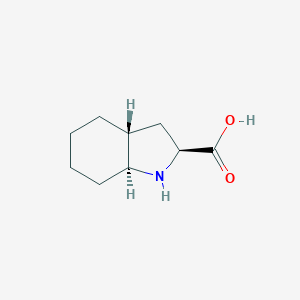


![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)
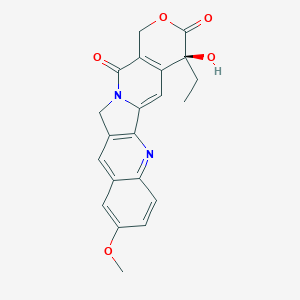

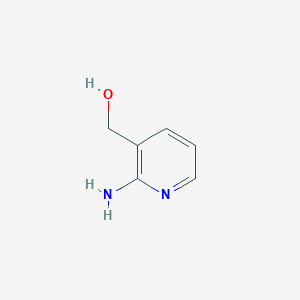

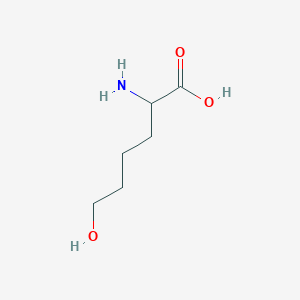
![4,7,7-Trioxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B22993.png)
